molecular formula C14H13N3O2S B1668553 (3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile CAS No. 55393-37-8

(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile

Cat. No.: B1668553
CAS No.: 55393-37-8
M. Wt: 287.34 g/mol
InChI Key: NKOJJXLZHFCSHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH-102 involves the formation of an isoquinoline core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing isoquinoline derivatives typically involve cyclization reactions of benzylamines with aldehydes or ketones under acidic conditions .

Industrial Production Methods

Industrial production methods for CH-102 are not publicly disclosed. large-scale synthesis of isoquinoline derivatives generally involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CH-102 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

CH-102 has several scientific research applications, including:

Mechanism of Action

CH-102 inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation. It targets specific receptors on the platelet surface, preventing the binding of agonists that trigger aggregation. This inhibition is mediated through the modulation of intracellular calcium levels and the suppression of key enzymes involved in the aggregation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CH-102 is unique due to its specific inhibitory action on platelet aggregation, making it a valuable compound for research in cardiovascular diseases. Its isoquinoline core structure also allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

CAS No.

55393-37-8

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3

InChI Key

NKOJJXLZHFCSHK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CH 102;  CH102;  CH-102;  Chinoin 102;  Chinoin-102.

Origin of Product

United States

Synthesis routes and methods

Procedure details

57.5 g. (0.25 moles) of 1-cyanomethylene-1,2,3,4-tetrahydro-6,7-dimethoxy-isoquinoline, 21.5 g. (0.255 moles) of sodium hydrocarbonate and 375 ml. of methanol are introduced into a 2 l. flask equipped with a stirrer, reflux condenser, thermometer and addition funnel. The mixture is heated to boiling with stirring, thereafter it is cooled to 60° C., and 40 g. (0.25 moles) of bromine are added dropwise to the solution within 20 minutes. During the addition carbon dioxide evolves and leaves the system. Thereafter the solution is boiled, and a solution of 40 g. (about 0.4 moles) of potassium rhodanide in 300 ml. of methanol is added. The separated precipitate temporarily dissolves, thereafter a loose, voluminous precipitate separates. The mixture is boiled for 1.5 hours, thereafter left to stand in a refrigerator overnight. The precipitate is filtered off, suspended in 500 ml. of water, and 20 ml. of 1 N sodium hydroxide solution are added to the suspension. The precipitate is filtered again, and washed with 3×100 ml. of water. 62.3 g. (86.8%) of 1-cyano-3-imino-3,4,5,6-tetrahydro-8,9-dimethoxy-1,3-thiazolo[4,3-a]isoquinoline are obtained; m.p.: 229°-230° C. (decomposition).
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium rhodanide
Quantity
0.4 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Reactant of Route 2
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Reactant of Route 3
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile

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